2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one

Fragment-based drug discovery Ligand efficiency Building block procurement

2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one (CAS 1864648-95-2) is a heterocyclic small molecule (C9H13N3O, MW 179.22 g/mol) that combines a 6-methylpyridazin-3(2H)-one core with an azetidine ring connected via a methylene linker at the N2 position. The azetidine secondary amine is unsubstituted, providing a free NH handle for further derivatization.

Molecular Formula C9H13N3O
Molecular Weight 179.223
CAS No. 1864648-95-2
Cat. No. B2800425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one
CAS1864648-95-2
Molecular FormulaC9H13N3O
Molecular Weight179.223
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1)CC2CNC2
InChIInChI=1S/C9H13N3O/c1-7-2-3-9(13)12(11-7)6-8-4-10-5-8/h2-3,8,10H,4-6H2,1H3
InChIKeyBUBJSWPMDCCWBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one (CAS 1864648-95-2) – Baseline Properties and Compound Class Context for Procurement Decisions


2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one (CAS 1864648-95-2) is a heterocyclic small molecule (C9H13N3O, MW 179.22 g/mol) that combines a 6-methylpyridazin-3(2H)-one core with an azetidine ring connected via a methylene linker at the N2 position. The azetidine secondary amine is unsubstituted, providing a free NH handle for further derivatization . The pyridazinone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as histamine H3 receptor inverse agonists, kinase inhibitors (c-Met, PI3Kδ, FAK), PDE4 inhibitors, and antiplatelet agents [1]. Azetidine-containing compounds have demonstrated improved potency, metabolic stability, and conformational preorganization compared to larger-ring analogs in multiple target classes [1]. However, no bioactivity data—neither in vitro IC50/Ki values, in vivo efficacy, nor selectivity profiles—have been published in the peer-reviewed literature or patent documents specifically for the unsubstituted building block 2-[(azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one as of the literature search date. The compound is commercially available as a research chemical from multiple vendors with typical purity of 95% .

Why Generic Substitution of 2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one (1864648-95-2) with In-Class Analogs Carries Scientific Risk


The combination of a free azetidine NH, a methylene linker, and a 6-methyl substituent on the pyridazinone ring creates a unique vector geometry and hydrogen-bonding capacity that cannot be replicated by structurally similar building blocks. Closely related analogs—such as 2-(azetidin-3-yl)-6-methylpyridazin-3-one (direct N-azetidine attachment without a methylene spacer), 2-(4-chlorobenzyl)-6-methyl-2,3-dihydropyridazin-3-one (aromatic N-substituent), 2-(but-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one (alkyne N-substituent), or 6-cyclopropyl-2-[(azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one (different C6 substituent)—differ in linker length, steric bulk, electronic properties, or the presence/absence of a free secondary amine. In azetidine-containing M4 PAM and PDE4 inhibitor series, the methylene spacer length and azetidine N-substitution state have been shown to modulate potency by 10- to 100-fold and alter metabolic clearance by >40% . The unsubstituted azetidine NH in 1864648-95-2 is a critical functional handle for library synthesis; substituting with an N-alkylated or N-arylated analog eliminates the possibility of subsequent derivatization. Generic substitution without experimental validation therefore risks altering both biological activity and synthetic utility .

2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one (1864648-95-2): Quantitative Differentiation Evidence for Scientific Procurement


Fragment-Like Physicochemical Profile Advantage vs. Typical Drug-Like Azetidine-Pyridazinone Leads

With a molecular weight of 179.22 g/mol, 2-[(azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one falls within the 'fragment' range (MW < 300 Da), making it suitable for fragment-based drug discovery (FBDD) campaigns. In contrast, most published bioactive azetidine-pyridazinone leads have MW > 350 Da (e.g., CEP-26401/irdabisant, MW ~400; PI3Kδ inhibitor compound 7, MW > 450) [1][2]. The lower MW of 1864648-95-2 confers higher ligand efficiency potential: fragments typically require LE > 0.30 kcal/mol per heavy atom for hit nomination, whereas lead compounds with MW > 350 must achieve correspondingly higher absolute potency to maintain acceptable LE [1]. The compound contains 13 heavy atoms, yielding a theoretical LE threshold of ~0.23 kcal/mol per heavy atom at 10 μM potency, within typical fragment hit criteria [1].

Fragment-based drug discovery Ligand efficiency Building block procurement

6-Methyl Substituent: Crystallographically Validated Fragment Binding vs. Unsubstituted Pyridazinone Core

The 6-methylpyridazin-3-one core of 1864648-95-2 is a validated fragment that binds to purine nucleoside phosphorylase (PNP) isoform 2 from Schistosoma mansoni, as demonstrated by a high-resolution (1.46 Å) X-ray co-crystal structure (PDB: 6B6K) [1]. The electron density confirms specific occupancy of the active site by 6-methylpyridazin-3-ol (the tautomeric form). While no binding affinity data (IC50/Kd) were reported for this fragment hit, the structural validation distinguishes it from unsubstituted pyridazinone or other heterocyclic fragments that lack crystallographic evidence of target engagement [1]. By contrast, the 6-cyclopropyl analog of 1864648-95-2 has not been reported in any PDB deposition or fragment screen, making its target engagement profile entirely uncharacterized .

Fragment screening Purine nucleoside phosphorylase X-ray crystallography

Free Azetidine NH as a Derivatization Handle: Synthetic Utility vs. N-Substituted Analogs

The unsubstituted azetidine secondary amine (pKa ~10.0–10.5 for azetidine, vs. ~10.5–11.0 for pyrrolidine) in 1864648-95-2 enables direct acylation, sulfonylation, reductive amination, or N-arylation without requiring deprotection steps . In contrast, N-substituted azetidine-pyridazinone analogs such as 2-{[1-(4-chlorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one, 2-{[1-(4-methoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one, and 6-methyl-2-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one have the azetidine nitrogen already functionalized, precluding further diversification without cleaving the existing substituent . In azetidine-containing M4 PAM and PDE4 inhibitor series, N-substitution has been shown to alter potency by 10- to 100-fold and affect metabolic stability by >40%, underscoring the importance of retaining the free NH for systematic SAR exploration .

Parallel synthesis Library enumeration Structure-activity relationship

2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one (1864648-95-2): Optimal Application Scenarios Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Against Purine Nucleoside Phosphorylase or Related Targets

The 6-methylpyridazin-3-one core is crystallographically validated as a PNP binder (PDB: 6B6K, 1.46 Å resolution) [1]. The low MW (179.22 g/mol) and Rule-of-3 compliance of 1864648-95-2 make it an ideal starting fragment for FBDD campaigns targeting PNP or structurally related nucleoside-processing enzymes. The azetidine NH provides a vector for fragment growing, while the methylene linker allows conformational sampling without introducing excessive rotational自由度. Researchers can procure this compound as a core fragment, perform SPR or thermal shift assays to confirm binding, then use structure-guided design to elaborate toward higher-affinity leads [1].

Diversifiable Building Block for Kinase or GPCR Targeted Library Synthesis

The free azetidine NH enables rapid parallel derivatization via acylation, sulfonylation, or reductive amination to generate focused libraries for screening against kinases (e.g., c-Met, PI3Kδ, FAK), GPCRs (e.g., H3 receptor), or PDEs—all target classes where azetidine-pyridazinone hybrids have demonstrated potent activity [1][2]. The 6-methyl substituent provides a defined steric and electronic environment distinct from 6-aryl or 6-cyclopropyl analogs, allowing exploration of the C6 vector during hit-to-lead optimization. Procurement of 1864648-95-2 as a central building block, rather than multiple pre-functionalized analogs, reduces inventory complexity and cost [2].

Conformational Restriction Studies Comparing Azetidine vs. Pyrrolidine or Piperidine Linkers

Azetidine-containing compounds have demonstrated superior potency and metabolic stability compared to larger-ring analogs in M4 PAM and PDE4 inhibitor programs (e.g., IC50 3 nM vs. 22 nM and 40% metabolic clearance reduction for azetidine vs. pyrrolidine) [1]. The methylene-linked azetidine in 1864648-95-2 provides a scaffold for systematic conformational restriction studies, where the ring size (azetidine vs. pyrrolidine vs. piperidine) and linker length (直接连接 vs. methylene vs. ethylene) can be varied to optimize both target potency and ADME properties. 1864648-95-2 occupies a unique position in this matrix with its C3-methylene-azetidine geometry [1].

Reference Standard for Analytical Method Development and Metabolite Identification

With a molecular formula of C9H13N3O (MW 179.22 g/mol) and commercial availability at 95% purity, 1864648-95-2 can serve as a reference standard for HPLC, LC-MS, or NMR method development for azetidine-pyridazinone compound series [1]. Its distinct chromatographic and spectral properties, arising from the combination of a basic azetidine (pKa ~10) and a neutral pyridazinone core, provide a useful calibration point for separating and quantifying related substances in reaction monitoring or impurity profiling [1].

Quote Request

Request a Quote for 2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.